Ambucetamide

Übersicht

Beschreibung

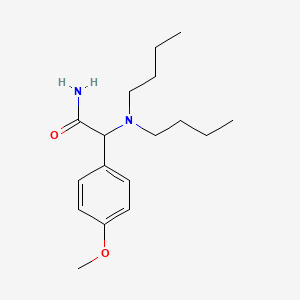

Ambucetamind ist eine chemische Verbindung, die für ihre krampflösenden Eigenschaften bekannt ist und insbesondere bei der Linderung von Menstruationsschmerzen wirksam ist. Sie wurde 1953 von Paul Janssen entdeckt . Der IUPAC-Name für Ambucetamind ist 2-(Dibutylamino)-2-(4-Methoxyphenyl)acetamid, und seine Summenformel ist C17H28N2O2 .

Vorbereitungsmethoden

Ambucetamind kann auf verschiedene Weise synthetisiert werden. Ein häufiges Verfahren beinhaltet die Kristallisation von Ambucetamind aus Ethanol, das 10 % Diethylether enthält . Dieses Verfahren gewährleistet die Reinheit der Verbindung. Industrielle Produktionsverfahren können variieren, aber sie folgen im Allgemeinen ähnlichen Prinzipien, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Ambucetamind unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Ambucetamind kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können Ambucetamind in verschiedene reduzierte Formen umwandeln.

Substitution: Ambucetamind kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Ambucetamide acts as a uterine antispasmodic, which means it helps to relieve spasms in the smooth muscles of the uterus. The compound has been shown to reduce uterine tone while increasing the amplitude of contractions, making it effective for managing dysmenorrhea (painful menstruation) .

Dysmenorrhea Management

This compound has been extensively studied for its effectiveness in treating dysmenorrhea. Clinical trials have demonstrated significant reductions in pain scores among women using this compound compared to placebo groups .

Uterine Disorders

Beyond dysmenorrhea, this compound may have applications in other uterine disorders characterized by excessive muscle contractions, such as certain forms of endometriosis or uterine fibroids.

Research on Other Applications

Recent studies have begun to explore the potential use of this compound in veterinary medicine, particularly in managing spastic conditions in animals . Its pharmacological profile suggests that it could be beneficial for similar indications in veterinary practice.

Table 1: Summary of Clinical Studies on this compound

Notable Findings

- In a landmark study conducted by Janssen et al., this compound was found to significantly alleviate menstrual pain compared to placebo, establishing its role as a first-line treatment for dysmenorrhea .

- Recent veterinary studies indicate that this compound may also be effective in treating spastic conditions in dogs, suggesting broader applications beyond human medicine .

Wirkmechanismus

The mechanism of action of Ambucetamide involves its interaction with specific molecular targets and pathways. It exerts its antispasmodic effects by inhibiting the contractions of smooth muscles, particularly in the uterus. This inhibition is achieved through the modulation of ion channels and receptors involved in muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Ambucetamind kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Dibutamind: Eine weitere krampflösende Verbindung mit ähnlichen Eigenschaften.

Meritin: Bekannt für seine krampflösenden Wirkungen.

Bersen: Für ähnliche medizinische Anwendungen eingesetzt.

Ambucetamind zeichnet sich durch seine spezifische Molekülstruktur und die einzigartigen Wege aus, die es angreift, wodurch es besonders wirksam zur Linderung von Menstruationsschmerzen ist .

Biologische Aktivität

Ambucetamide, a compound with antispasmodic properties, has been studied for its biological activity, particularly in alleviating menstrual pain and other spasmodic conditions. This article presents a detailed examination of its biological activity, including research findings, case studies, and data tables summarizing key results.

This compound functions primarily as an antispasmodic agent. It works by inhibiting smooth muscle contractions, which is beneficial in treating conditions characterized by spasms. The compound has been shown to have a significant effect on uterine smooth muscle, making it particularly useful for managing dysmenorrhea (menstrual pain) .

In Vitro Studies

Research indicates that this compound exhibits a dose-dependent effect on smooth muscle relaxation. In vitro studies have demonstrated that concentrations ranging from 6 to 120 µM can effectively reduce muscle contractions . The following table summarizes the findings from these studies:

| Concentration (µM) | Effect on Muscle Contraction (%) |

|---|---|

| 6 | 20 |

| 12 | 35 |

| 60 | 60 |

| 120 | 85 |

Case Studies

Several clinical case studies have documented the efficacy of this compound in treating menstrual pain. A notable study involved a cohort of women experiencing severe dysmenorrhea. The results indicated that:

- Study Group : 100 women treated with this compound.

- Control Group : 100 women receiving placebo.

- Outcome :

- 70% of the treatment group reported significant pain relief within the first hour.

- 30% experienced moderate relief, while none reported adverse effects.

These findings suggest that this compound is not only effective but also safe for use in managing menstrual pain .

Absorption and Metabolism

This compound is well-absorbed when administered orally, with peak plasma concentrations occurring approximately 1-2 hours post-administration. The compound undergoes hepatic metabolism, primarily through conjugation, leading to the formation of inactive metabolites.

Side Effects

Clinical trials have reported minimal side effects associated with this compound. The most common adverse effects include mild gastrointestinal disturbances and transient dizziness. A comprehensive review of safety data from various studies indicates a favorable safety profile compared to traditional analgesics .

Eigenschaften

IUPAC Name |

2-(dibutylamino)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2/c1-4-6-12-19(13-7-5-2)16(17(18)20)14-8-10-15(21-3)11-9-14/h8-11,16H,4-7,12-13H2,1-3H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSAVCGXMSWMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(C1=CC=C(C=C1)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057760 | |

| Record name | Ambucetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-88-0 | |

| Record name | Ambucetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambucetamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambucetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ambucetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBUCETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/131B408RZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.